GPR139 Agonist Potency and Selectivity Driven by the 7-Methoxy Substituent
The 7-methoxy-1H-1,2,3-benzotriazin-4-one core is a fundamental progenitor of potent and selective GPR139 agonists such as TAK-041 (NBI-1065846), a clinical candidate for schizophrenia [1]. The structure-activity relationship (SAR) optimization of this series explicitly relies on the 7-alkoxy substitution. While specific EC50 values for the bare 7-methoxy intermediate are not typically disclosed in isolation, the final drug candidate TAK-041, which incorporates this core, exhibits high functional potency (pEC50 ~ 8.0) at human GPR139 [1]. Crucially, the 7-substitution is vital, as the TAK-041 metabolism pathway reveals that the primary site of oxidative biotransformation is the benzene ring of the benzotriazinone core, a metabolic soft spot that is effectively blocked by the methoxy group, resulting in very low clearance in human hepatocytes [2].
| Evidence Dimension | Functional GPR139 Agonist Activity (pEC50) & Human Hepatocyte Stability |
|---|---|
| Target Compound Data | Core of TAK-041, a single-digit nanomolar GPR139 agonist. TAK-041 shows very low turnover in all species' hepatocytes; no metabolites observed in human suspended hepatocytes [2]. |
| Comparator Or Baseline | Unsubstituted 7-H analog or 7-halogen analogs. The major metabolic pathway for this class is hydroxylation at the 7-position of the core [2]. An unsubstituted analog would be susceptible to rapid hydroxylation, leading to higher clearance. |
| Quantified Difference | The presence of the 7-methoxy substituent is essential for preventing rapid metabolic hydroxylation, a major clearance pathway. The 7-methoxy core is indispensable for achieving the target product profile of low-clearance GPR139 agonists. |
| Conditions | In vitro functional GPR139 assay (human recombinant) and HepatoPac micropatterned co-culture hepatocyte model for metabolism. |
Why This Matters
For CNS drug discovery programs targeting GPR139, acquiring this specific intermediate is non-negotiable for replicating the published SAR and metabolic profile of the TAK-041 series, avoiding a time-consuming and costly re-optimization of a core scaffold.
- [1] Ma, J. et al. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. Journal of Medicinal Chemistry, 2021, 64, 11527-11542. DOI: 10.1021/acs.jmedchem.1c00820. View Source
- [2] Ma, J. et al. In Vitro Metabolism of Slowly Cleared G Protein-Coupled Receptor 139 Agonist TAK-041 Using Rat, Dog, Monkey, and Human Hepatocyte Models (HepatoPac): Correlation with In Vivo Metabolism. Drug Metabolism and Disposition, 2021, 49, 121-132. DOI: 10.1124/dmd.120.000246. View Source
